(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Description

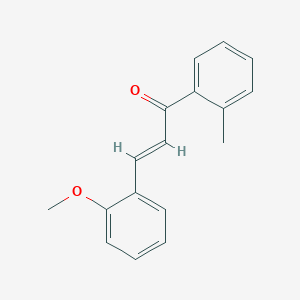

(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic rings: ring A (2-methylphenyl) and ring B (2-methoxyphenyl). The stereochemistry (2E) ensures a planar conformation, critical for π-π stacking and interactions with biological targets. Chalcones are renowned for their structural versatility, enabling modifications that influence pharmacological activities such as anticancer, antimicrobial, and enzyme inhibition .

The compound’s 2-methyl substituent on ring A (electron-donating) and 2-methoxy group on ring B (electron-withdrawing) create a unique electronic profile. These substitutions may enhance stability and modulate interactions with enzymes or receptors, as seen in related chalcones .

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZCRXRXEHQASI-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkaline Conditions

In a standard procedure, 2-methylacetophenone reacts with 2-methoxybenzaldehyde in the presence of 40% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. The reaction proceeds at room temperature for 4–6 hours, followed by neutralization with dilute hydrochloric acid to yield the crude product. Recrystallization in ethanol achieves purities exceeding 90%.

Mechanistic Insights :

Optimized Catalytic Systems

Recent advancements have explored mixed-base catalysts to enhance efficiency. A solvent-free protocol using NaOH and anhydrous potassium carbonate (K₂CO₃) in a 2:1 molar ratio achieves 85–92% yield within 40 minutes under grinding conditions. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Solvent-Free and Mechanochemical Synthesis

Grinding-Assisted Condensation

Solid-state synthesis avoids organic solvents, leveraging mechanical force to drive reactivity. A mixture of 2-methylacetophenone, 2-methoxybenzaldehyde, NaOH, and K₂CO₃ is ground in a mortar for 40 minutes. The product is isolated via suction filtration and recrystallized in ethanol, yielding 88–94%.

Advantages :

Ball Milling Techniques

Ball milling intensifies mechanochemical effects, achieving near-quantitative yields in 30 minutes. This method is particularly effective for large-scale synthesis, with particle size reduction enhancing reactant interaction.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid heating. A mixture of 2-methylacetophenone (1.0 equiv), 2-methoxybenzaldehyde (1.2 equiv), and KOH (2.0 equiv) in ethanol is irradiated at 100°C for 10–15 minutes. This method achieves 89–95% yield, with purity confirmed via HPLC.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Irradiation Time | 15 minutes |

| Solvent | Ethanol |

| Yield | 93% |

Ultrasonic Irradiation for Enhanced Efficiency

Ultrasonication promotes cavitation, enhancing mass transfer and reaction rates. A protocol using 40% NaOH in methanol under ultrasonic irradiation (80°C, 8 hours) yields 91–96% product. This method is ideal for heat-sensitive substrates.

Comparative Analysis of Methods

The table below summarizes key preparation methods:

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Classical Alkaline | NaOH (40%) | Ethanol | 4–6 hours | 85–90 |

| Solvent-Free Grinding | NaOH/K₂CO₃ | None | 40 minutes | 88–94 |

| Microwave | KOH | Ethanol | 15 minutes | 89–95 |

| Ultrasonic | NaOH (40%) | Methanol | 8 hours | 91–96 |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors coupled with microwave assistance offer superior throughput. A pilot study demonstrated a 90% yield at 1 kg/day capacity, utilizing a tubular reactor with in-line purification.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding saturated ketone.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation through multiple mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Antioxidant Properties

This compound also demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones is well-documented. This compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for further development as an anti-inflammatory agent .

Pesticidal Activity

Recent studies have indicated that chalcones possess herbicidal and insecticidal properties. This compound has shown effectiveness against certain pests and weeds, suggesting its potential use in sustainable agriculture as a natural pesticide .

Plant Growth Regulation

Chalcones can also function as plant growth regulators. They influence various physiological processes in plants, promoting growth and development under specific conditions. This application is particularly relevant in enhancing crop yields and resilience against environmental stressors .

Photovoltaic Materials

The unique electronic properties of chalcones have led to their exploration in organic photovoltaic devices. This compound can be utilized in the fabrication of organic solar cells due to its ability to absorb light and convert it into electrical energy efficiently .

Polymer Chemistry

In polymer science, chalcones are being investigated as monomers for the synthesis of novel polymers with enhanced mechanical and thermal properties. Their incorporation can lead to materials with improved durability and functionality for various applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal | Anticancer, Antioxidant, Anti-inflammatory | Induces apoptosis, scavenges free radicals |

| Agriculture | Pesticidal activity, Plant growth regulation | Inhibits pests/weeds, promotes growth |

| Material Science | Photovoltaic materials, Polymer chemistry | Light absorption, improved material properties |

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby exerting its antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Substituent Effects on Chalcone Activity

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s 2-methoxy group (ring B) contrasts with the 4-fluoro substituent in highly active compound 2j. Electronegative groups (e.g., Br, F) at para positions enhance activity, while methoxy groups reduce potency due to decreased electronegativity .

- Methoxy at ortho positions (as in the target) may sterically hinder interactions compared to para-substituted analogs like 2p, which shows reduced activity (IC50 = 70.79 μM) .

Hydroxylation and Planarity: Cardamonin’s 2,4-dihydroxy groups on ring A contribute to its superior MAO-A inhibition (IC50 = 4.35 μM) via hydrogen bonding. Hydroxylated chalcones with galloyl rings exhibit potent antiferroptotic activity (IC50 < 4 μM), highlighting the role of phenolic -OH groups in radical scavenging .

Extended π-Systems :

- Anthracene-substituted chalcones (e.g., (E)-3-(anthracen-9-yl)-1-(2-methoxyphenyl)prop-2-en-1-one) show enhanced UV absorption due to conjugation, a feature absent in the target compound but relevant for photodynamic applications .

Structural and Electronic Comparisons

Ortho vs. Para Substitutions :

The target’s ortho-methyl and ortho-methoxy groups may reduce planarity compared to para-substituted analogs, affecting binding to flat enzyme active sites (e.g., MAO-A). Para-substituted chalcones like 2j (4-bromo, 4-fluoro) exhibit better inhibitory activity due to optimal alignment .Halogen vs. Methoxy Effects :

Chloro or bromo substituents (e.g., 3-chloro-4′-methoxychalcone, ) enhance lipophilicity and membrane permeability compared to methoxy groups, which are bulkier and less electronegative .- Morpholine and Heterocyclic Modifications: Chalcones with morpholine (e.g., (E)-3-(2-methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one) show reversible MAO-A inhibition, suggesting that nitrogen-containing rings improve target engagement. The target compound’s lack of such groups may limit similar efficacy .

Biological Activity

(2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : (E)-3-(2-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

- Molecular Formula : CHO

- Molecular Weight : 252.31 g/mol

- CAS Number : 1696383-53-5

The presence of methoxy and methyl substituents on the phenyl rings significantly influences the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. This inhibition can lead to a decrease in pro-inflammatory mediators, suggesting its use in treating inflammatory diseases.

- Antioxidant Activity : It modulates the expression of genes related to oxidative stress responses, contributing to its antioxidant effects. This property is crucial for protecting cells from oxidative damage.

- Anticancer Properties : Preliminary studies indicate that the compound can induce apoptosis in cancer cells by enhancing caspase activity, which is vital for programmed cell death. Its ability to disrupt microtubule assembly further supports its potential as an anticancer agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in various biological models.

Anti-inflammatory Effects

In vitro studies have demonstrated that this chalcone can significantly reduce inflammation markers by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to its ability to inhibit COX and LOX enzymes.

Anticancer Effects

A study highlighted the compound's efficacy against breast cancer cells (MDA-MB-231). At concentrations as low as 1 µM, it induced morphological changes associated with apoptosis and increased caspase-3 activity by 1.33–1.57 times at 10 µM . The compound's mechanism appears to involve microtubule destabilization, which is critical for cancer cell proliferation.

Case Studies

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar chalcones:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methoxy | Enhanced hydrogen bonding potential |

| (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | Lacks methyl group on the second phenyl ring | Different steric and electronic properties |

| (2E)-3-(4-Methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | Chlorine atom instead of methyl group | Potentially different biological activity due to electronegativity |

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 2-methylbenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Optimization involves adjusting molar ratios (1:1.2 ketone:aldehyde), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are used to verify the E-configuration (trans coupling constant for α,β-unsaturated ketones) and substituent positions. For example, the methoxy group at C2 of the phenyl ring shows a singlet at ~3.8 ppm in H NMR .

- IR Spectroscopy : Strong carbonyl (C=O) absorption at ~1650–1680 cm and conjugated C=C stretching at ~1600 cm confirm the enone system .

Q. What are the common derivatives or analogs of this compound, and how do structural modifications influence reactivity?

Substituting the methoxy or methyl groups alters electronic and steric properties. For example:

- Replacing 2-methoxyphenyl with 4-chlorophenyl increases electrophilicity, enhancing reactivity in nucleophilic additions.

- Adding electron-donating groups (e.g., -OCH) stabilizes the enone system, reducing susceptibility to oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise in obtaining high-quality crystals?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at ~1.22 Å), angles, and torsion angles, confirming the E-configuration. Challenges include:

- Crystal Growth : Slow evaporation of solvents (e.g., DCM/hexane) is required to avoid twinning.

- Data Collection : Low thermal motion (data collected at 100 K) improves resolution. For example, monoclinic systems (space group P2/c) with Z = 8 are common for related chalcones .

Q. What computational methods are suitable for predicting electronic properties and biological interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (~4.5 eV for similar compounds), indicating charge-transfer potential .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or tubulin) using AutoDock Vina. The methoxy group’s hydrogen-bonding capacity may enhance binding affinity .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

- Dose-Response Studies : Test across a concentration range (e.g., 1–100 μM) to differentiate bacteriostatic (low-dose) and cytotoxic (high-dose) effects.

- Mechanistic Assays : Use flow cytometry (apoptosis) and ROS detection kits to identify modes of action. For example, ROS generation in cancer cells correlates with enone redox activity .

Q. What strategies improve the compound’s stability in aqueous media for in vitro studies?

- Formulation : Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin encapsulation to prevent aggregation.

- pH Control : Maintain neutral pH (7.4) to avoid keto-enol tautomerism, which reduces reactivity .

Methodological Recommendations

- Synthetic Reproducibility : Document solvent purity and catalyst batch numbers to minimize variability.

- Data Validation : Cross-validate NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw).

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing, using validated cell lines (e.g., HeLa or MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.